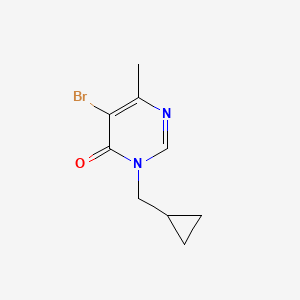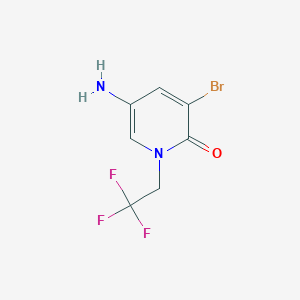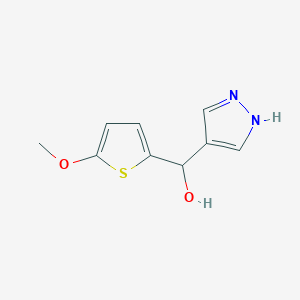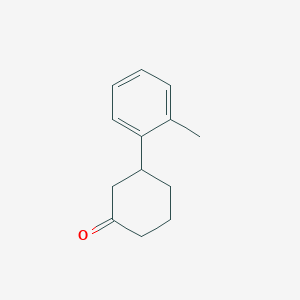
3-(o-Tolyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(o-Tolyl)cyclohexanone is an organic compound with the molecular formula C13H16O It is a derivative of cyclohexanone, where one of the hydrogen atoms on the cyclohexane ring is replaced by an o-tolyl group (a benzene ring with a methyl group at the ortho position)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of o-tolylbenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Grignard reaction, where o-tolylmagnesium bromide is reacted with cyclohexanone to form the desired product. This reaction is usually carried out in an inert atmosphere using dry solvents to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the reaction. The use of high-pressure reactors and automated control systems ensures consistent product quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
3-(o-Tolyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic ring in the o-tolyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonic, and halogenated derivatives of the aromatic ring.
科学的研究の応用
3-(o-Tolyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of 3-(o-Tolyl)cyclohexanone depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The o-tolyl group can stabilize reaction intermediates through resonance and inductive effects, influencing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Cyclohexanone: The parent compound, lacking the o-tolyl group.
4-(o-Tolyl)cyclohexanone: A positional isomer with the o-tolyl group at the para position.
3-(p-Tolyl)cyclohexanone: Another isomer with the tolyl group at the meta position.
Uniqueness
3-(o-Tolyl)cyclohexanone is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and physical properties. The ortho position allows for potential intramolecular interactions and steric effects that are not present in other isomers.
特性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
3-(2-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-3,5,8,11H,4,6-7,9H2,1H3 |
InChIキー |
AVSKXPPDQRTCTE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2CCCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


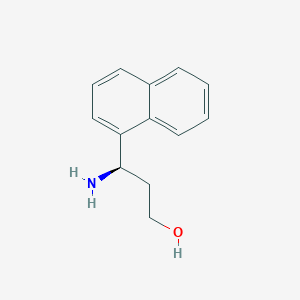
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)


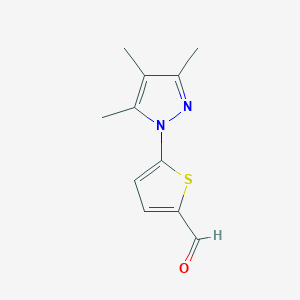
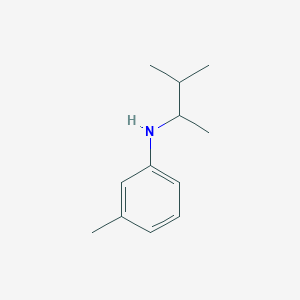

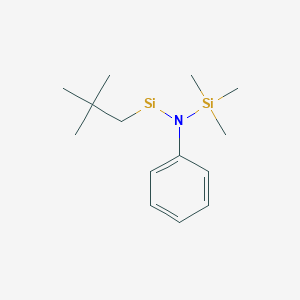
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)
